Cas no 1594040-31-9 (5-bromo-3-methylfuran-2-carbaldehyde)

5-Bromo-3-methylfuran-2-carbaldehyde is a halogenated furan derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 5-position and a formyl group at the 2-position—make it a versatile intermediate for constructing complex heterocyclic frameworks. The compound’s reactivity allows for selective functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers value this compound for its role in developing agrochemicals, pharmaceuticals, and advanced materials, where precise molecular modifications are critical.
5-bromo-3-methylfuran-2-carbaldehyde structure
1594040-31-9 structure
商品名:5-bromo-3-methylfuran-2-carbaldehyde
CAS番号:1594040-31-9
MF:C6H5BrO2
メガワット:189.006701231003
CID:6121905
PubChem ID:141431882

5-bromo-3-methylfuran-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-bromo-3-methylfuran-2-carbaldehyde
    • EN300-1725300
    • 1594040-31-9
    • インチ: 1S/C6H5BrO2/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3
    • InChIKey: BKJYFUTWGNADHC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C)=C(C=O)O1

計算された属性

  • せいみつぶんしりょう: 187.94729g/mol
  • どういたいしつりょう: 187.94729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 30.2Ų

5-bromo-3-methylfuran-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1725300-0.1g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
0.1g
$715.0 2023-09-20
Enamine
EN300-1725300-5g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
5g
$2360.0 2023-09-20
Enamine
EN300-1725300-1g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
1g
$813.0 2023-09-20
Enamine
EN300-1725300-1.0g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
1g
$813.0 2023-06-04
Enamine
EN300-1725300-5.0g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
5g
$2360.0 2023-06-04
Enamine
EN300-1725300-0.05g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
0.05g
$683.0 2023-09-20
Enamine
EN300-1725300-0.25g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
0.25g
$748.0 2023-09-20
Enamine
EN300-1725300-10.0g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
10g
$3500.0 2023-06-04
Enamine
EN300-1725300-2.5g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
2.5g
$1594.0 2023-09-20
Enamine
EN300-1725300-0.5g
5-bromo-3-methylfuran-2-carbaldehyde
1594040-31-9
0.5g
$781.0 2023-09-20

5-bromo-3-methylfuran-2-carbaldehyde 関連文献

5-bromo-3-methylfuran-2-carbaldehydeに関する追加情報

Research Brief on 5-bromo-3-methylfuran-2-carbaldehyde (CAS: 1594040-31-9) in Chemical Biology and Pharmaceutical Applications

5-bromo-3-methylfuran-2-carbaldehyde (CAS: 1594040-31-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various disease pathways. Recent studies have highlighted its potential as a key intermediate in the development of novel antimicrobial and anticancer agents, owing to its unique electrophilic properties and ability to participate in diverse chemical transformations.

Structural analyses of 5-bromo-3-methylfuran-2-carbaldehyde reveal its distinctive molecular architecture, featuring both an electron-withdrawing bromo substituent and an electron-donating methyl group on the furan ring. This electronic asymmetry creates a polarized system that facilitates nucleophilic addition reactions at the aldehyde carbonyl group, while the bromine atom provides an excellent handle for further functionalization through cross-coupling reactions. Recent synthetic methodologies have exploited these features to construct complex molecular scaffolds with potential pharmaceutical applications.

In antimicrobial research, derivatives of 5-bromo-3-methylfuran-2-carbaldehyde have demonstrated promising activity against drug-resistant bacterial strains. A 2023 study published in the Journal of Medicinal Chemistry reported the development of furan-based small molecules derived from this compound that showed potent inhibition of bacterial efflux pumps, a major mechanism of antibiotic resistance. The lead compound in this series exhibited MIC values of ≤2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

The compound's potential in oncology research has also gained attention. Researchers at several pharmaceutical companies have incorporated 5-bromo-3-methylfuran-2-carbaldehyde into the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. The furan ring system appears to contribute to favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability compared to purely aromatic systems. Recent preclinical data suggest that these derivatives may overcome resistance mechanisms observed with existing tyrosine kinase inhibitors.

From a chemical biology perspective, 5-bromo-3-methylfuran-2-carbaldehyde has proven valuable as a molecular probe. Its reactive aldehyde group enables facile conjugation to biomolecules through Schiff base formation or reductive amination, while the bromine atom allows for subsequent click chemistry modifications. This dual functionality has been utilized in proteomics studies to identify novel drug targets and in chemical genetics approaches to elucidate biological pathways.

The compound's safety profile and synthetic accessibility continue to make it an attractive starting material for drug discovery. Recent process chemistry innovations have improved the scalability of its production, with several patent applications filed in 2023 describing optimized synthetic routes that reduce heavy metal catalysts and improve overall yields. These advances are expected to facilitate broader investigation of this compound's therapeutic potential in coming years.

Looking forward, research on 5-bromo-3-methylfuran-2-carbaldehyde appears poised to expand into new therapeutic areas. Preliminary data suggest its derivatives may modulate protein-protein interactions previously considered undruggable, and its incorporation into PROTACs (proteolysis targeting chimeras) is currently being explored. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound is likely to remain a valuable tool in medicinal chemistry and chemical biology research.

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